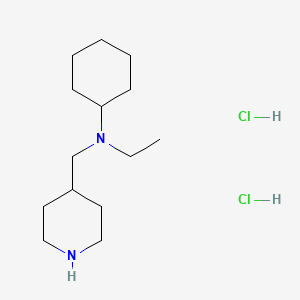

n-Ethyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Characterization in Research

Researchers have characterized psychoactive arylcyclohexylamines, similar in structure to n-Ethyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride, using various analytical techniques. These include gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. Such characterization is crucial in understanding the chemical properties and potential applications of these compounds (De Paoli et al., 2013).

Receptor Binding Studies

Research on similar arylcyclohexylamines indicates their high affinity and selectivity for the glutamate NMDA receptor. This is a critical aspect of studying the pharmacological profile and potential therapeutic uses of these compounds. The analogs also show affinities for the serotonin transporter and sigma receptors, highlighting their diverse pharmacological interactions (Roth et al., 2013).

Synthesis and Chemical Transformation

Research into the chemical synthesis of related compounds includes the study of reactions under specific conditions, such as in supercritical carbon dioxide. This kind of research is essential for the development of new synthetic methods and potentially more efficient production processes for such chemicals (Xu Jing-xiu, 2009).

Exploration of Biochemical Interactions

Studies have also focused on the interaction of similar compounds with monoamine oxidase (MAO), a key enzyme in the brain. Understanding how these compounds interact with MAO can shed light on their potential effects on brain chemistry and their role in neurological research (Hiebert & Silverman, 1988).

Investigation of Receptor Affinity and Function

Research on compounds structurally related to this compound also includes studying their binding affinity to specific receptors, such as sigma receptors. This research is vital in understanding the therapeutic potential and neurological impact of these compounds (de Costa et al., 1992).

PET Imaging Studies

Another area of research involving similar compounds is the development of PET imaging radioligands. This application is crucial in neuroscience for visualizing and quantifying brain receptor systems in vivo (Choi et al., 2015).

Propiedades

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2.2ClH/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15-11-9-13;;/h13-15H,2-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUYZLDAOXNGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

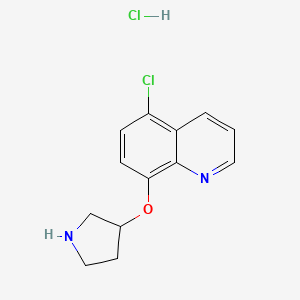

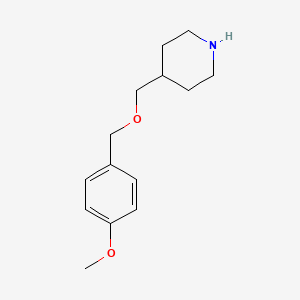

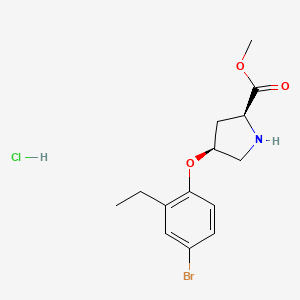

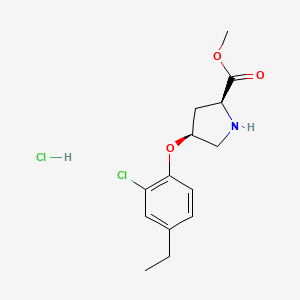

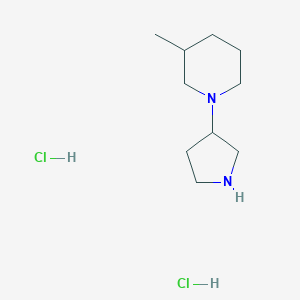

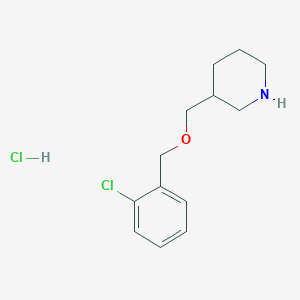

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)

![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)

![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)